N-(2-methylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide;oxalic acid
Description
N-(2-methylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide;oxalic acid is a compound that combines the structural features of quinoline and pyrrolidine. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while pyrrolidine is a five-membered nitrogen-containing ring. The combination of these two structures in a single molecule can result in unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-methylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.C2H2O4/c1-12-10-15(13-6-2-3-7-14(13)17-12)18-16(20)11-19-8-4-5-9-19;3-1(4)2(5)6/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,17,18,20);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKXMDKIKIQRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Acylation: The 2-methylquinoline is then acylated using an appropriate acyl chloride to form the corresponding acyl derivative.
Amidation: The acyl derivative is reacted with pyrrolidine to form N-(2-methylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form the corresponding tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-(2-methylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The quinoline ring is known to intercalate with DNA, while the pyrrolidine moiety can interact with proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial drugs.
Pyrrolidine derivatives: Such as nicotine and proline, which have various biological activities.
Uniqueness
N-(2-methylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide is unique in that it combines the structural features of both quinoline and pyrrolidine, potentially leading to a compound with a broad range of chemical and biological activities. This dual functionality can make it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
